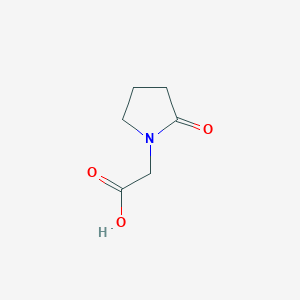

(2-Oxopyrrolidin-1-yl)acetic acid

Description

Historical Context and Emergence in Pharmaceutical Research

The journey of (2-Oxopyrrolidin-1-yl)acetic acid in pharmaceutical research is closely associated with the synthesis of Piracetam (B1677957). chemicalbook.compatsnap.com Piracetam, chemically known as 2-oxo-1-pyrrolidine acetamide (B32628), was first synthesized in 1963 by the Belgian pharmaceutical company UCB. patsnap.com It is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). researchgate.netsemanticscholar.orgpharmpharm.ru The synthesis of Piracetam often involves the intermediate ethyl 2-pyrrolidoneacetate, which is formed from the reaction of the sodium salt of 2-pyrrolidone with ethyl chloroacetate. chemicalbook.com Hydrolysis of this ester intermediate would yield this compound.

Piracetam was initially developed as an anti-vertigo and antiemetic drug. chemicalbook.com However, its potential to enhance memory and learning soon became the primary focus of research, leading to its classification as a nootropic agent. chemicalbook.comresearchgate.netasianpubs.org This pioneering work with Piracetam paved the way for the exploration of other pyrrolidinone derivatives, including the parent acid, this compound, for their potential neurological and other therapeutic effects.

Significance within Pyrrolidinone Chemical Space

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov The significance of this compound within this chemical space lies in its role as a key building block and a direct precursor to a family of nootropic drugs known as racetams.

The general structure of racetams features the 2-oxopyrrolidine core. The exploration of derivatives of this compound has led to the development of numerous other racetams with varied pharmacological profiles. For instance, the modification of the acetamide group of Piracetam has been a strategy to create new nootropic candidates. semanticscholar.orgpharmpharm.ru

The versatility of the pyrrolidinone structure has also allowed for its incorporation into compounds targeting other biological pathways. Research has shown that 5-oxopyrrolidine derivatives can exhibit promising anticancer and antimicrobial activities. nih.gov

Broad Research Avenues and Potential Applications

Research into this compound and its derivatives extends beyond nootropic effects. The core structure has been investigated for a variety of potential therapeutic applications.

Table 1: Investigated Therapeutic Areas for Pyrrolidinone Derivatives

| Therapeutic Area | Research Focus |

| Neurological Disorders | Investigated for potential in managing conditions like Alzheimer's disease, dementia, and brain injury due to its neuroprotective and cognitive-enhancing properties. chemicalbook.com |

| Vascular Conditions | Some derivatives have been explored for their effects on blood circulation, such as in Raynaud's phenomenon and deep vein thrombosis. researchgate.netasianpubs.org |

| Anticonvulsant Activity | The racetam class, originating from the pyrrolidinone structure, includes compounds with anticonvulsant properties. |

| Anticancer and Antimicrobial | Derivatives of 5-oxopyrrolidine have demonstrated potential as anticancer and antimicrobial agents. nih.gov |

Molecular docking studies have been employed to predict the biological activity of derivatives of (2-Oxopyrrolidin-1-yl)acetamide. semanticscholar.orgpharmpharm.ruedgccjournal.org These studies have investigated the interaction of these compounds with various receptors, including GABAergic and glutamatergic receptors, which are crucial for neurotransmission. semanticscholar.orgpharmpharm.ruedgccjournal.org The findings suggest that modifications to the core structure can significantly influence the binding affinity and potential pharmacological effects of these compounds. edgccjournal.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPIWNNFLKDTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389845 | |

| Record name | (2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53934-76-2 | |

| Record name | 2-Oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53934-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to (2-Oxopyrrolidin-1-yl)acetic Acid

The preparation of this compound can be achieved through various synthetic pathways, primarily involving the construction of the pyrrolidinone ring or the elaboration of pre-existing lactam structures.

Synthesis from Precursor Molecules (e.g., γ-aminobutyric acid derivatives)

A prevalent and direct method for the synthesis of this compound involves the utilization of γ-aminobutyric acid (GABA) or its derivatives. For instance, the reaction of chloroacetamide with two equivalents of γ-aminobutyric acid potassium salts presents a convenient route to substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. researchgate.net Subsequent thermal cyclization of these intermediates affords the desired 2-(2-oxopyrrolidin-1-yl)acetamides, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net This method offers a straightforward approach, particularly for laboratory-scale synthesis, with reported yields for the cyclization step ranging from 70-97%. researchgate.net

| Precursor | Reagent | Intermediate | Product | Yield (%) |

| γ-Aminobutyric acid potassium salt | Chloroacetamide | 4-[(2-Amino-2-oxoethyl)amino]butanoic acid | 2-(2-Oxopyrrolidin-1-yl)acetamide | 70-97 (cyclization) |

Controlled Degradation Pathways as Preparative Methods

An alternative and innovative approach to the synthesis of pyrrolidin-2-ones involves the controlled degradation or ring contraction of larger heterocyclic systems. For example, a selective synthesis of pyrrolidin-2-ones has been demonstrated through the cascade reactions of N-substituted piperidines. rsc.org This process is believed to proceed through the in-situ formation of pyrrolidine-2-carbaldehyde, followed by oxidation to a carboxylic acid, decarboxylation, and subsequent ipso-oxidation to yield the pyrrolidin-2-one ring system. rsc.org While not a direct synthesis of this compound itself, this methodology highlights the potential for accessing the core pyrrolidinone structure from readily available piperidine (B6355638) precursors. Further functionalization at the nitrogen atom would be necessary to introduce the acetic acid moiety.

Synthesis of Structurally Modified this compound Derivatives

The versatility of the this compound scaffold allows for extensive structural modifications at both the pyrrolidinone ring and the acetic acid side chain. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone ring is amenable to various functionalization reactions. α-Arylation of the pyrrolidinone ring can be achieved through methods such as palladium-catalyzed cross-coupling reactions or SNAr pathways involving alkali metal enolates and aryl halides. nih.gov More recently, a metal-free, one-step synthesis of densely functionalized pyrrolidinones has been developed, reacting arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. nih.gov This process involves a nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. nih.gov Additionally, redox-neutral α-functionalization of pyrrolidines using a quinone monoacetal as an oxidizing agent provides another route to introduce aryl substituents at the α-position of the pyrrolidine (B122466) ring. rsc.org

| Reaction Type | Reagents | Outcome |

| α-Arylation (Traditional) | Pd(0) catalyst, Aryl halide | Aryl-substituted pyrrolidinone |

| α-Arylation (Modern) | Arylsulfonamide, Cyclopropane diester, Base | Densely functionalized pyrrolidinone |

| Redox-Neutral α-Arylation | Quinone monoacetal, Base | α-Aryl-substituted pyrrolidine |

Derivatization of the Acetic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amide formation. Standard esterification procedures, such as refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid (e.g., sulfuric acid), can be employed to produce the corresponding esters. nih.gov Amide formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a widely used method. A notable example is the synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide, where the carboxylic acid is first esterified with methanol (B129727) and then reacted with hydrazine (B178648) monohydrate to form the corresponding hydrazide. nih.gov

Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries

The development of asymmetric syntheses to control the stereochemistry of substituted this compound derivatives is of significant interest, particularly for pharmaceutical applications. acs.org Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. york.ac.ukresearchgate.net The Evans' N-acyloxazolidinones are a classic example of this approach. uwindsor.ca In the context of pyrrolidinone synthesis, a chiral auxiliary can be used to control the diastereoselective alkylation of an enolate derived from a precursor to this compound. researchgate.net After the desired stereocenter is established, the chiral auxiliary is cleaved and can often be recovered for reuse. york.ac.ukyoutube.com This strategy allows for the synthesis of enantiomerically enriched pyrrolidine derivatives. researchgate.net For instance, dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates using a chiral catalyst can produce highly enantio- and diastereoselective products. acs.org

| Approach | Key Feature | Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule | Diastereoselective formation of a new stereocenter |

| Chiral Catalyst | Use of a chiral catalyst to control stereochemistry | Enantioselective C-H functionalization |

Optimization of Synthetic Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are critically dependent on the fine-tuning of various reaction parameters. Research into the synthesis of related 2-(2-oxopyrrolidin-1-yl)acetamides has shed light on the importance of temperature and reaction time in maximizing product formation while minimizing by-products. researchgate.net

In a typical synthesis, which involves the N-alkylation of 2-pyrrolidinone (B116388) with a haloacetic acid or its ester, followed by hydrolysis, the reaction conditions play a pivotal role. The choice of base, solvent, and temperature can significantly influence the rate and outcome of the N-alkylation step. For instance, the use of a non-nucleophilic base is crucial to prevent the formation of unwanted side products.

The cyclization of precursors to form the pyrrolidinone ring is also a key step where optimization is vital. In the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, the reaction of 4-aminobutanoic acid derivatives with chloroacetamide was studied at different temperatures (26, 45, and 65°C). researchgate.net It was observed that the rate of formation of the desired intermediate and the subsequent cyclized product was highly temperature-dependent. researchgate.net While higher temperatures generally accelerate the reaction, they can also lead to the formation of impurities. Therefore, an optimal temperature profile is essential for achieving high yield and purity.

The concentration of reactants is another parameter that is often optimized. In the synthesis of related acetamides, it was found that using an excess of the potassium salt of the starting amino acid helped to suppress the formation of N,N- and N,O-dialkylated by-products. researchgate.net This strategy could potentially be applied to the synthesis of this compound to improve selectivity.

Below is an interactive data table summarizing the conceptual optimization of parameters based on analogous syntheses.

| Parameter | Condition | Expected Outcome on Yield/Selectivity | Rationale |

| Temperature | Optimal (e.g., 45-65°C) | Increased reaction rate and yield. | Balances reaction kinetics with the prevention of side reactions and decomposition. researchgate.net |

| Reaction Time | Optimized Duration | Maximized conversion of starting materials to the desired product. | Prevents the formation of degradation products that can occur with prolonged reaction times. researchgate.net |

| Base | Strong, Non-nucleophilic | High yield of N-alkylated product. | Minimizes side reactions such as hydrolysis of the haloacetic acid ester. |

| Solvent | Aprotic, Polar | Enhanced reaction rates. | Solubilizes reactants and facilitates the nucleophilic substitution reaction. |

| Reactant Ratio | Excess of one reactant | Improved selectivity. | Can suppress the formation of dialkylated by-products. researchgate.net |

Exploration of Novel Reaction Conditions and Catalysis

The development of novel reaction conditions and catalytic systems is a key focus in modern organic synthesis to achieve more sustainable and efficient processes. For the synthesis of this compound and its derivatives, the exploration of advanced catalytic methods for the crucial N-alkylation step is of particular interest.

Traditionally, the N-alkylation of 2-pyrrolidinone is carried out under basic conditions. However, recent advancements have highlighted the potential of metal-based catalysts to facilitate this transformation under milder conditions and with higher efficiency. Various noble and non-noble metal complexes, including those based on ruthenium, iridium, nickel, manganese, cobalt, copper, and iron, have been shown to be effective for N-alkylation reactions. researchgate.net These catalytic systems often operate via a "hydrogen borrowing" or "reductive amination" mechanism, which offers a greener alternative to traditional methods.

For instance, palladium-catalyzed reductive N-alkylation has been successfully employed in the synthesis of N-alkyl-2-pyrrolidones from glutamic acid. rsc.org This methodology involves the reaction of an amine with a carbonyl compound in the presence of a palladium catalyst and a reducing agent. This approach could be adapted for the synthesis of this compound by reacting 2-pyrrolidinone with glyoxylic acid or a related precursor. A one-pot process combining the reductive N-alkylation and subsequent transformations using the same Pd/Al2O3 catalyst under different conditions has been demonstrated, showcasing the potential for process intensification. rsc.org

The use of iron-based catalysts, which are more abundant and less expensive than noble metals, is also a promising area of research. researchgate.net Iron complexes have been shown to catalyze the N-alkylation of amines with carboxylic acids, a transformation that could be directly applicable to the synthesis of this compound from 2-pyrrolidinone and a suitable carboxylic acid derivative. researchgate.net

Furthermore, the development of recyclable catalysts is a key aspect of green chemistry. Ionic liquids, such as pyrrolidinium (B1226570) acetate, have been investigated as green and recyclable catalysts for condensation reactions, which could find application in the synthesis of the pyrrolidinone ring or its subsequent modification. thieme-connect.de

The following table provides an overview of potential novel catalytic approaches for the synthesis of this compound.

| Catalytic System | Reaction Type | Potential Advantages |

| Palladium/Al2O3 | Reductive N-alkylation | High yields, potential for one-pot synthesis. rsc.org |

| Ruthenium Complexes | N-alkylation via Hydrogen Borrowing | High atom economy, use of alcohols as alkylating agents. researchgate.net |

| Iron Complexes | N-alkylation with Carboxylic Acids | Use of inexpensive and abundant metal, direct coupling. researchgate.net |

| Pyrrolidinium Acetate | Condensation/Cyclization | Green and recyclable catalyst, mild reaction conditions. thieme-connect.de |

Advanced Analytical Techniques in Chemical Research

Chromatographic Separation and Detection Methodologies

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For (2-Oxopyrrolidin-1-yl)acetic acid, various chromatographic techniques are essential for analysis and quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase is paired with a polar mobile phase. pensoft.net This method allows for the effective separation of the target compound from process-related impurities and degradation products. pensoft.net

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution and symmetrical peak shapes. A typical setup might use a C18 column as the stationary phase. pensoft.netjchr.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate or orthophosphoric acid buffer, adjusted to a specific pH. pensoft.netjchr.org The addition of an acid to the mobile phase can help suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. The flow rate is typically maintained around 1.0 mL/min, and detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 210 nm. jchr.org

The purity of a sample can be assessed by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. libretexts.org By validating the method according to ICH guidelines, its linearity, accuracy, precision, and sensitivity can be confirmed, ensuring its suitability for quantitative analysis and impurity profiling. jchr.orgnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Column (e.g., 250 x 4.6mm, 5µm) | Provides a non-polar surface for separation based on hydrophobicity. jchr.org |

| Mobile Phase | Acetonitrile and Orthophosphoric Acid Buffer | Elutes the compound from the column; buffer controls pH to ensure consistent ionization state. jchr.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects separation time and resolution. jchr.org |

| Detection | UV at 210 nm | Measures the absorbance of the analyte as it elutes, allowing for quantification. jchr.org |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for identifying and quantifying metabolites in complex biological matrices like plasma or urine. researchgate.netnih.gov This method combines the superior separation power of UPLC, which uses smaller particle-size columns for higher efficiency, with the precise detection and structural analysis capabilities of tandem mass spectrometry. researchgate.net

In the context of this compound, UPLC-MS/MS would be the method of choice for pharmacokinetic studies, where understanding the metabolic fate of the compound is crucial. nih.govresearchgate.net The analysis begins with sample preparation, often involving protein precipitation or solid-phase extraction to remove interfering substances from the biological sample. researchgate.netnih.gov

The extracted sample is then injected into the UPLC system for chromatographic separation. The eluent from the column is directed into the mass spectrometer, which typically uses an electrospray ionization (ESI) source. researchgate.net For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. scripps.edu In MRM, a specific precursor ion (the molecular ion of the metabolite) is selected and fragmented, and a specific product ion is then monitored. This highly selective process allows for accurate quantification even at very low concentrations, with lower limits of quantitation often in the ng/mL range. nih.govscripps.edu

| Parameter | Description | Advantage |

|---|---|---|

| Separation | UPLC with sub-2 µm particle columns | Higher resolution and faster analysis times compared to traditional HPLC. researchgate.net |

| Ionization | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like metabolites for MS detection. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantifying specific target analytes in complex mixtures. scripps.edu |

| Application | Metabolite identification and quantification | Enables detailed pharmacokinetic studies and biomarker discovery. nih.govnih.gov |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or screening for the presence of a compound. fishersci.comresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. libretexts.orgthieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. nih.gov The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. juniperpublishers.com

After development, the separated spots are visualized. Since this compound may not be visible to the naked eye, visualization can be achieved by viewing the plate under UV light (if the compound is UV-active) or by staining with a chemical reagent. nih.gov For a carboxylic acid, a pH indicator stain like bromocresol green can be used, which reveals the acidic compound as a yellow spot on a green or blue background. illinois.edu The relative position of the spot, known as the retention factor (Rf value), helps in identifying the compound by comparing it to a standard. researchgate.net

| Parameter | Description | Application in Synthesis |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating a wide range of organic compounds. nih.gov |

| Mobile Phase | Mixture of organic solvents (e.g., n-butanol:acetic acid:water) | The polarity is optimized to achieve good separation between reactants and products. researchgate.net |

| Visualization | UV light or chemical stains (e.g., bromocresol green) | Allows for the detection of separated spots on the TLC plate. illinois.edu |

| Analysis | Comparison of Rf values | Tracks the disappearance of reactant spots and the appearance of product spots to monitor reaction progress. libretexts.org |

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Products

Spectroscopy is indispensable for determining the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for confirming the structure of this compound and its derivatives.

¹H NMR spectroscopy reveals the different types of protons in the molecule and their chemical environments. For this compound, one would expect to see distinct signals for the protons on the pyrrolidinone ring and the methylene protons of the acetic acid side chain. The chemical shifts (δ), signal splitting patterns (multiplicity), and integration values provide clues about the electronic environment, neighboring protons, and the number of protons for each signal, respectively.

¹³C NMR spectroscopy provides information about the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the lactam and the carboxylic acid, as well as the aliphatic carbons of the ring and the side chain.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. mdpi.com COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. mdpi.com HMBC reveals longer-range correlations between protons and carbons (two or three bonds away), which is crucial for piecing together the complete molecular structure, especially for novel derivatives where the exact structure is unknown. researchgate.netmdpi.com

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environments, connectivity, and count. | Identifies CH₂ groups in the ring and side chain. |

| ¹³C NMR | Number and type of carbon atoms. | Confirms presence of lactam C=O, carboxylic acid C=O, and aliphatic carbons. |

| COSY | ¹H-¹H correlations through bonds. | Establishes the sequence of CH₂ groups within the pyrrolidinone ring. mdpi.com |

| HSQC | Direct ¹H-¹³C correlations (one bond). | Assigns specific proton signals to their corresponding carbon atoms. mdpi.com |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the connection of the acetic acid side chain to the nitrogen of the lactam ring. mdpi.com |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. wiley.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint". rjpn.orgedinburghanalytical.com

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. The most prominent peaks would be due to the stretching vibrations of the carbonyl (C=O) groups. The lactam carbonyl typically absorbs at a frequency around 1680-1630 cm⁻¹, while the carboxylic acid carbonyl appears at a higher frequency, generally in the range of 1725-1700 cm⁻¹. researchgate.net

Another key feature is the very broad absorption band for the hydroxyl (O-H) group of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. Additionally, C-H stretching vibrations for the aliphatic CH₂ groups would be observed just below 3000 cm⁻¹. researchgate.net Analyzing these characteristic peaks allows for quick confirmation of the presence of both the lactam and carboxylic acid functionalities within the molecular structure. rjpn.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (very broad) |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

| Lactam C=O | Stretching | 1680 - 1630 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal analytical technique used for the structural elucidation and confirmation of chemical compounds such as this compound. This method provides highly accurate data on the mass-to-charge ratio (m/z) of ionized molecules, which is essential for confirming the molecular weight and deducing the elemental composition.

Molecular Mass Confirmation

The chemical formula for this compound is C6H9NO3. lgcstandards.comlgcstandards.com Its monoisotopic (exact) mass is 143.0582 Da. lgcstandards.comlgcstandards.comlgcstandards.com High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, are employed to experimentally measure the mass of the protonated molecule, [M+H]+, which would have a theoretical m/z of 144.0655. The high accuracy of HRMS allows for the unambiguous confirmation of the compound's elemental composition by matching the measured mass to the theoretical value with a very low margin of error, typically within a few parts per million (ppm).

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into its chemical structure. While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be proposed based on its functional groups—a carboxylic acid and a lactam (a cyclic amide). libretexts.org

Upon ionization, typically via electrospray ionization (ESI) to form the [M+H]+ precursor ion, the molecule can undergo collision-induced dissociation (CID). Common fragmentation pathways for carboxylic acids include the neutral loss of water (H2O, 18 Da) and the loss of the entire carboxyl group as formic acid (HCOOH, 46 Da) or through the loss of carbon monoxide (CO) and water. libretexts.org The lactam ring can also undergo characteristic cleavages.

A summary of plausible fragmentation patterns for the [M+H]+ ion of this compound is presented below.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment | Structural Interpretation |

| 144.0655 | 126.0550 | 18.0105 | H₂O | Loss of water from the carboxylic acid group. |

| 144.0655 | 98.0600 | 46.0055 | HCOOH | Loss of the acetic acid side chain as formic acid. |

| 144.0655 | 84.0444 | 59.0211 | CH₂COOH | Cleavage of the N-C bond, loss of the acetic acid moiety. |

| 144.0655 | 70.0400 | 74.0255 | C₂H₄NO₂ | Fragmentation involving the side chain and part of the ring. |

| 98.0600 | 70.0400 | 28.0200 | CO | Subsequent loss of carbon monoxide from the m/z 98 fragment. |

Method Validation in Bioanalytical and Pharmaceutical Contexts

The validation of analytical methods is a mandatory process in the pharmaceutical industry to ensure that a specific method used for the quantitative measurement of an analyte is reliable, reproducible, and suitable for its intended purpose. google.com For a compound like this compound, which is a known impurity of the drug Piracetam (B1677957), validated methods are critical for quality control in pharmaceutical formulations and for its quantification in biological matrices during preclinical or clinical studies. lgcstandards.com

Method validation demonstrates that key performance characteristics of the method are well-understood and consistently meet the required criteria. klivon.com The fundamental parameters for bioanalytical and pharmaceutical method validation are established by regulatory bodies like the International Council for Harmonisation (ICH).

Key Validation Parameters

The core parameters evaluated during method validation include:

Accuracy : This measures the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and is expressed as the percentage of recovery. synzeal.com

Precision : This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). synzeal.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. google.com

Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Recovery : In bioanalytical methods, recovery refers to the extraction efficiency of an analytical process, representing the percentage of the analyte carried through sample extraction and processing steps. synzeal.com

Stability : This ensures that the analyte's concentration in a sample remains unchanged during the entire process, from sample collection and storage to the final analysis. pharmaffiliates.com

Interactive Data Table: Typical Acceptance Criteria for Method Validation

| Parameter | Pharmaceutical Assay (e.g., Impurity) | Bioanalytical Assay (e.g., Plasma) |

| Accuracy | 80-120% of the nominal concentration | Mean value should be within ±15% of the nominal value (±20% at LOQ) |

| Precision (RSD) | ≤15% | ≤15% (≤20% at LOQ) |

| Linearity (r²) | ≥0.99 | ≥0.99 |

| Selectivity | No interference at the retention time of the analyte | No significant interference at the retention time of the analyte and internal standard |

Application in the Analysis of this compound

A specific example is the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Piracetam and its four known impurities, including this compound. In one such study, the method was validated for precision, accuracy, and linearity. The minimum quantifiable amount for this compound was found to be 25 ng/mL. The calibration plot showed a good linear relationship (r² = 0.9999) over a concentration range of 25-10000 ng/mL. Statistical analysis proved the method to be reproducible and selective for estimating this specific impurity alongside the active pharmaceutical ingredient.

Biological and Pharmacological Research Investigations

Metabolic Pathways and Biological Fate Studies

The biological fate of (2-Oxopyrrolidin-1-yl)acetic acid is intrinsically linked to the pharmacokinetics of its parent compound, Piracetam (B1677957). While Piracetam is largely considered to be metabolically stable, investigations into its complete metabolic profile reveal a more nuanced picture.

Identification as a Key Metabolite (e.g., of Piracetam)

Piracetam, chemically known as 2-oxo-1-pyrrolidine acetamide (B32628), is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA). drugbank.comnih.govresearchgate.netasianpubs.orgptfarm.pl For many years, it was believed that Piracetam undergoes no significant metabolism, with the majority of the administered dose being excreted unchanged in the urine. drugbank.comchemicalbook.commedwinpublishers.com Studies have reported that approximately 80-100% of a dose is recovered in urine, with about 90% as the unchanged drug. drugbank.com

However, some research contradicts the hypothesis of exclusive renal elimination. One pharmacokinetic study observed that only about two-thirds of an oral dose could be detected in the urine, suggesting the existence of an additional, extrarenal pathway for elimination. nih.gov Further research involving microsomal treatment has identified this compound as the sole metabolite of Piracetam, formed through amide hydrolysis. reddit.com This positions this compound as a key, albeit perhaps minor, metabolite in the biological fate of Piracetam.

In Vitro and In Vivo Metabolic Profiling

In vivo pharmacokinetic studies in humans and animals have extensively profiled Piracetam. Following oral administration, it is absorbed rapidly and almost completely, with a bioavailability approaching 100%. drugbank.comchemicalbook.com Peak plasma concentrations are typically reached within an hour of dosing in fasted subjects. drugbank.com The plasma elimination half-life is approximately 5 hours. drugbank.commedwinpublishers.com

In vitro studies have been conducted to further elucidate its metabolic pathway. Metabolic stability assays using human liver microsomes have been performed to estimate metabolic rate constants and half-life. nih.gov It was an in vitro study using microsomal treatment that specifically identified the formation of this compound via the hydrolysis of Piracetam's amide group. reddit.com This suggests that while Piracetam is largely stable, a metabolic pathway for its conversion to its carboxylic acid analogue exists within the liver.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The precise enzyme systems responsible for the biotransformation of Piracetam into this compound are not definitively established, and the topic remains an area of investigation. The general consensus has been that Piracetam is not metabolized by the Cytochrome P450 (CYP) system, which is responsible for the phase I metabolism of a vast number of drugs. mdpi.comnih.govmdpi.com This is supported by the observation that the majority of the drug is excreted without modification. drugbank.commedwinpublishers.com

Pharmacological Efficacy and Activity Profiling of this compound Derivatives

While this compound itself is primarily studied as a metabolite, its structural backbone, the 2-oxopyrrolidine ring, is a key pharmacophore. Researchers have synthesized and evaluated a wide array of its derivatives for various pharmacological activities.

Research into Neurological Modulatory Potential

Derivatives of the 2-oxopyrrolidine structure have been a focal point of research into agents with neurological modulatory potential, building on the nootropic effects of Piracetam. Piracetam and its analogues are known to act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which are crucial for excitatory synaptic transmission and processes like learning and memory. nih.govresearchgate.netabcam.com Piracetam itself is a weak modulator but has been shown to define a new binding site on AMPA receptors, offering a template for designing more potent modulators. nih.gov It is also thought to influence cholinergic and glutamatergic neurotransmission. nih.govnih.govresearchgate.net

Recent molecular modeling studies have explored new N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide. edgccjournal.org These computational analyses predict that certain derivatives could possess significant neurological activity:

GABA-ergic Activity : Molecular docking simulations suggest that N-acyl derivatives can form more stable complexes with the GABA-A receptor binding site than GABA itself. edgccjournal.org The derivative N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut) was predicted to have the highest GABA-ergic activity. edgccjournal.org

Glutamatergic Activity : The same derivatives also showed a high affinity for the binding site of the AMPA receptor, indicating potential for enhancing glutamatergic transmission. edgccjournal.org In terms of interaction energy, these derivatives were superior to several known ligands, including Piracetam and Aniracetam (B1664956). edgccjournal.org

| Derivative Class | Target Receptor | Predicted Activity | Key Finding | Source |

|---|---|---|---|---|

| N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | GABA-A Receptor | GABA-ergic | Forms a more stable complex with the receptor than GABA. N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut) identified as the most promising. | edgccjournal.org |

| N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | AMPA Receptor | Glutamatergic | Shows high affinity for the receptor's binding site, superior to known ligands like Piracetam. | edgccjournal.org |

Anticancer Activity Research and Antiproliferative Mechanisms

The pyrrolidine (B122466) and pyrrolidinone scaffolds are present in numerous natural products and have attracted significant interest in oncology research for their antiproliferative activities. nih.gov Various derivatives of this compound and related structures have been synthesized and evaluated against multiple cancer cell lines, demonstrating that this chemical class is a promising source of potential anticancer agents. nih.gov

Research has shown that specific substitutions on the pyrrolidinone ring system can lead to potent and selective anticancer effects. The mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting key enzymes or cellular processes required for cancer cell proliferation.

| Derivative Class | Tested Cancer Cell Lines | Key Findings | Source |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives (e.g., oxadiazolethione and aminotriazolethione derivatives) | A549 (Human Lung Adenocarcinoma) | Incorporation of oxadiazolethione and aminotriazolethione rings significantly enhanced anticancer activity, reducing cell viability to 28.0% and 29.6% respectively. | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate Cancer), IGR39 (Melanoma), MDA-MB-231 (Triple-negative Breast Cancer) | Four compounds were identified as promising and selective agents, with EC50 values in the range of 2.5–20.2 µM against prostate and melanoma cell lines. | nih.gov |

| 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives (trans-4k) | A549 (Lung Alveolar Adenocarcinoma) | The trans-isomer with a methyl group showed promising antiproliferative activity (IC50 = 11.7 µM) and high selectivity. | mdpi.com |

| 1'H-spiro-pyridine derivatives | Caco-2 (Colorectal Adenocarcinoma), HepG-2 (Hepatocellular Carcinoma) | Spiro-pyridine derivatives exhibited remarkably high activity against Caco-2 cells, promoted apoptosis by increasing Bax and suppressing Bcl-2 expression, and caused cell cycle arrest in the S phase. | researchgate.net |

| Pyrrolidine derivatives in general | Numerous cancer cell lines | A comprehensive review highlights that diverse substitutions (spirooxindole, thiazole, etc.) on the pyrrolidine scaffold lead to significant anti-proliferative activities with potentially low side effects. | nih.gov |

Antimicrobial Activity against Pathogens (e.g., multidrug-resistant strains)

Direct research into the broad-spectrum antimicrobial activity of this compound against multidrug-resistant strains is not extensively documented in available literature. However, the activity of its constituent parts and related structures provides context for its potential in this area.

The acetic acid moiety itself is known to possess antibacterial properties. Studies have shown that acetic acid can inhibit the growth of common burn wound pathogens, prevent the formation of biofilms, and eradicate mature biofilms at low concentrations. plos.orgnih.gov For instance, it has demonstrated antibacterial effects against various planktonic organisms with minimum inhibitory concentrations (MIC) between 0.16% and 0.31%. plos.orgnih.gov

Furthermore, derivatives containing the pyrrolidinone core have been explored as specific antibacterial agents. Pyrrolidine carboxamides, for example, have been investigated as a novel class of inhibitors for the enzyme InhA (Enoyl Acyl Carrier Protein Reductase) from Mycobacterium tuberculosis. nih.gov This enzyme is a crucial component of the bacterial fatty acid biosynthesis pathway, making it a key target for developing new antitubercular drugs. nih.gov The inhibition of InhA by these related structures suggests that the pyrrolidinone scaffold could be a valuable starting point for designing targeted antimicrobial agents. nih.gov

Investigation of Other Therapeutic Areas (e.g., cardiovascular diseases)

The pyrrolidinone scaffold, a central feature of this compound, has been identified as a key structural element in the development of novel anticoagulants, particularly Factor Xa (fXa) inhibitors. nih.govgoogle.comnih.gov Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for preventing and treating thromboembolic diseases. nih.gov

Researchers have synthesized and evaluated series of sulfonamidopyrrolidin-2-one derivatives that demonstrate high potency as fXa inhibitors. nih.gov These compounds, designed through structure and property-based methods, have shown significant anticoagulant activities and promising oral pharmacokinetic profiles in preclinical studies. nih.gov The development of these pyrrolidinone-based molecules highlights the therapeutic potential of this chemical class in the field of cardiovascular medicine. nih.govnih.gov

Molecular Mechanisms of Action and Target Engagement

Receptor Binding Studies and Ligand-Target Interactions

While direct receptor binding studies on this compound are limited, extensive molecular docking simulations have been performed on its N-acyl acetamide derivatives. These studies predict a high affinity for key central nervous system receptors, namely the GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.orgpharmpharm.ruresearchgate.net

These N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide were found to form more stable complexes with the GABA-A receptor binding site than the endogenous ligand GABA itself. edgccjournal.orgpharmpharm.ru The interactions involve the formation of stable complexes with amino acid residues such as Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65. semanticscholar.orgpharmpharm.ru The predicted binding affinity of these derivatives surpassed that of several known nootropic ligands, including piracetam, anipiracetam, and picamilon. edgccjournal.orgpharmpharm.ru The studies also indicated a high affinity for the binding site of the AMPA receptor, which is involved in synaptic plasticity and memory. edgccjournal.orgpharmpharm.ru Piracetam, the amide of this compound, is known to act as a positive allosteric modulator of AMPA receptors. nih.govwikipedia.org

In the context of cardiovascular research, related pyrrolidinone derivatives designed as Factor Xa inhibitors have been studied for their specific ligand-target interactions within the S1 primary specificity pocket of the enzyme. nih.gov These interactions are crucial for their potent inhibitory activity.

Table 1: Predicted Interaction Energies of (2-Oxopyrrolidin-1-yl)acetamide Derivatives with CNS Receptors

Structure Activity Relationship Sar and Rational Drug Design

Systematic Elucidation of Structure-Activity Relationships for (2-Oxopyrrolidin-1-yl)acetic Acid Derivatives

The exploration of derivatives of this compound, particularly its amide form, piracetam (B1677957), has provided significant insights into their structure-activity relationships (SAR). Piracetam and its analogues are known for their cognition-enhancing properties, and while their exact mechanism is not fully elucidated, research points towards a potentiation of existing neurotransmission rather than direct agonism or antagonism at common receptors. nih.gov They generally show no significant affinity for a wide range of receptors, including adrenergic, serotonin, dopamine (B1211576), muscarinic, and benzodiazepine (B76468) receptors. nih.gov

A promising area of research involves targeting GABAergic and glutamatergic systems. Molecular modeling studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide (piracetam) have been conducted to predict their interaction with GABAA and AMPA receptors. pharmpharm.ru These studies suggest that modifying the acetamide (B32628) side chain can significantly enhance the affinity for these receptors compared to piracetam. The designed N-acyl derivatives were found to form stable complexes with key amino acid residues in the GABAA receptor binding site, including Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65. pharmpharm.ru This indicates that the 2-oxopyrrolidine core acts as a scaffold, while modifications on the side chain are crucial for modulating receptor interaction and biological activity.

The table below summarizes the results of a molecular docking study predicting the activity of various N-acyl derivatives.

| Derivative Name | Modification from Piracetam | Predicted Target/Activity | Key Finding |

|---|---|---|---|

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide | Addition of a butyryl group to the acetamide nitrogen | GABA-ergic activity (GABAA receptor) | Predicted to have the highest GABA-ergic activity among the tested derivatives. pharmpharm.ru |

| General N-acyl derivatives | Acylation of the terminal nitrogen of the acetamide side chain | Glutamatergic activity (AMPA receptor) | Showed high affinity for the AMPA receptor binding site, suggesting significant nootropic potential. pharmpharm.ru |

| General N-acyl derivatives | Acylation of the terminal nitrogen of the acetamide side chain | GABA-ergic activity (GABAA receptor) | Predicted to have higher affinity for the GABAA receptor than GABA, piracetam, and other known ligands like aniracetam (B1664956) and pramiracetam. pharmpharm.ru |

Design Principles for Modulating Pharmacological Properties

The rational design of drugs based on the this compound scaffold follows several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Side-Chain Modification for Target Specificity : As demonstrated with levetiracetam, a derivative of piracetam, the addition of an α-ethyl group to the side chain results in a compound with potent antiepileptic properties. wikipedia.org This modification shifts the primary mechanism of action towards binding to the synaptic vesicle protein SV2A, a target not significantly engaged by piracetam. wikipedia.org This illustrates a core design principle: specific side-chain substitutions can introduce novel biological activities by directing the molecule to different protein targets.

Modulation of Ion Channels and Transporters : The effects of racetams are believed to involve the modulation of ion flux. nih.gov A potential design strategy is to optimize the structure to enhance the potentiation of ion channels, such as non-L-type voltage-dependent calcium channels or AMPA receptor-gated channels. nih.gov Furthermore, piracetam and its analogues can antagonize the inhibition of the GLUT1 glucose transporter by substances like barbiturates and diazepam. nih.gov This suggests that designing molecules to interact with allosteric sites on membrane transporters could be a viable strategy for modulating neuronal function.

Enhancing Receptor Interaction : For derivatives designed to act on specific neurotransmitter systems, the principle is to introduce functional groups that optimize binding to the target receptor. Molecular docking studies for N-acyl derivatives of piracetam aimed to increase their affinity for GABAA and AMPA receptors, which are involved in inhibitory and excitatory neurotransmission, respectively. pharmpharm.ru The design focused on creating more stable complexes with the amino acid residues within the receptor's binding pocket. pharmpharm.ru

Aromatic Substitution : The introduction of an aromatic group, as seen in phenylpiracetam, is another design strategy. wikipedia.org This modification can significantly alter the compound's properties, including its lipophilicity, which may affect its ability to cross the blood-brain barrier and its interaction with biological targets.

Influence of Stereochemistry on Biological Outcome

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many this compound derivatives. The interaction between a chiral drug and its biological target is often stereospecific, meaning that one enantiomer (a non-superimposable mirror image) is significantly more active than the other.

The most prominent example within this class of compounds is levetiracetam. It is the (S)-enantiomer of etiracetam (B127200) and is a potent antiepileptic drug. wikipedia.orgnih.gov Its therapeutic effect is primarily mediated by its specific binding to the synaptic vesicle protein SV2A. wikipedia.org The (R)-enantiomer, in contrast, shows a much lower affinity for SV2A and lacks significant anticonvulsant activity.

Similarly, studies on the antagonism of pentobarbital-induced inhibition of glucose transport have shown that L-stereoisomers (corresponding to the S-configuration for these derivatives) are more potent than their D-stereoisomer counterparts. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional fit between the drug molecule and its binding site for a desired biological response.

| Compound | Stereoisomer | Primary Biological Activity | Key Observation |

|---|---|---|---|

| Levetiracetam | (S)-enantiomer | Anticonvulsant (via SV2A binding) | High affinity for SV2A protein and potent antiepileptic effects. wikipedia.org |

| (R)-etiracetam | (R)-enantiomer | Anticonvulsant (via SV2A binding) | Significantly lower affinity for SV2A and lacks major anticonvulsant activity. |

| Pyrrolidone Derivatives | L-stereoisomers | Antagonism of pentobarbital (B6593769) inhibition of glucose transport | More potent in antagonizing the inhibition of glucose transport compared to D-stereoisomers. nih.gov |

| Pyrrolidone Derivatives | D-stereoisomers | Antagonism of pentobarbital inhibition of glucose transport | Less potent, with higher antagonist Ki's against pentobarbital inhibition. nih.gov |

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern medicinal chemistry. frontiersin.orgnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target, albeit with low affinity. numberanalytics.com These fragment hits serve as efficient starting points that can be grown, linked, or merged to produce a high-affinity lead compound. numberanalytics.com

The 2-oxopyrrolidine ring is an ideal candidate for use as a fragment in FBDD campaigns. Its chemical properties make it a good starting point for exploring chemical space and developing interactions with a protein target. nih.gov

A successful application of this strategy is the development of a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for inflammatory diseases. h1.co The clinical candidate, PF-06650833, was developed using an FBDD approach. Its structure, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, incorporates a highly substituted 2-oxopyrrolidine ring, demonstrating how a simple starting fragment can be elaborated into a complex and potent drug candidate. h1.co

The general workflow for such an FBDD campaign involves:

Fragment Screening : A library of fragments is screened against the target protein (e.g., IRAK4) using sensitive biophysical techniques like nuclear magnetic resonance (NMR), X-ray crystallography, or surface plasmon resonance (SPR) to identify initial hits. nih.govtechnologynetworks.com

Hit Validation and Structural Characterization : The binding of the fragment hits is confirmed, and their binding mode is determined, often through X-ray crystallography, which provides a detailed 3D picture of the fragment in the protein's binding site. technologynetworks.com

Hit-to-Lead Optimization : Guided by the structural information, chemists then elaborate on the fragment hit. This can involve:

Fragment Growing : Adding functional groups to the fragment to make additional interactions with the protein, thereby increasing affinity. numberanalytics.com

Fragment Linking : Connecting two or more different fragments that bind to adjacent sites on the protein. technologynetworks.com

Fragment Merging : Combining the features of overlapping fragments into a single, more potent molecule. numberanalytics.com

The IRAK4 inhibitor exemplifies the "fragment growing" strategy, where the initial 2-oxopyrrolidine-like hit was systematically modified with additions like fluoro and ethyl groups, and linked to another chemical moiety to achieve high potency and selectivity.

Computational Chemistry and in Silico Modeling

Quantum Chemical Investigations (e.g., DFT, Frontier Molecular Orbital Analysis)

Quantum chemical methods are employed to understand the electronic properties and reactivity of (2-Oxopyrrolidin-1-yl)acetic acid. Density Functional Theory (DFT) is a prominent method for these investigations, offering a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the optimized molecular geometry, vibrational frequencies, and electronic structure of this compound. For instance, a study on a similar compound, (S)-2-Oxopyrrolidin-1-yl Butanamide, utilized DFT with the B3LYP/6-31G(d,p) basis set to analyze its structural and spectroscopic properties. nih.gov Such calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is pivotal in predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaudreyli.com The energy of the HOMO is related to the molecule's ability to donate electrons, thus indicating its nucleophilicity and basicity. researchgate.net Conversely, the LUMO's energy relates to the ability to accept electrons, indicating electrophilicity. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxyl group and the lactam carbonyl group, as well as the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO would be distributed over the carbonyl groups, indicating these as potential sites for nucleophilic attack.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with biological targets.

Conformational Analysis: this compound possesses several rotatable bonds, allowing it to adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. bohrium.comiipseries.org Understanding the preferred conformations is crucial as it dictates how the molecule will bind to a receptor. For example, the pyrrolidinone ring can exhibit different puckering conformations, and the orientation of the acetic acid side chain is also flexible.

Binding Analysis: MD simulations are instrumental in elucidating the binding mechanism of a ligand to its protein target. If a biological target for this compound is known or proposed, MD simulations can be used to model their interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have used MD simulations to confirm stable binding within the enzyme's active site.

| Parameter | Observation | Implication |

|---|---|---|

| RMSD of Ligand | Low and stable throughout the simulation | The ligand maintains a stable binding pose |

| Key Hydrogen Bonds | Formed between the carboxyl group and Arg120, and the lactam oxygen and Tyr334 | These are critical for binding affinity |

| Binding Free Energy (MM/PBSA) | -30 kcal/mol | Indicates a strong and favorable binding interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For this compound and its analogues, a QSAR model could be developed to predict their activity for a specific biological target. This involves calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial charge on the lactam nitrogen | Influences hydrogen bonding and electrostatic interactions |

| Steric | Molecular volume | Affects how the molecule fits into a binding pocket |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and hydrophobic interactions |

| Topological | Wiener index | Describes molecular branching and size |

Virtual Screening and Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies are particularly valuable. These methods rely on the knowledge of other molecules that bind to the target of interest.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, if it is a known active compound, its structure can be used as a template in a similarity search to find other compounds in a database with similar structural or chemical features.

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. If a set of active compounds with a similar mechanism of action to this compound is available, a pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of ADMET properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. In silico models are widely used for this purpose due to their speed and cost-effectiveness.

For this compound, various computational tools can predict its ADMET properties. These predictions are typically based on its physicochemical properties and structural motifs.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted. The presence of both polar (carboxyl and lactam groups) and nonpolar (aliphatic ring) moieties in this compound will influence its absorption characteristics.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important. The molecule's size, polarity, and hydrogen bonding capacity will be key determinants.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. The aliphatic ring of this compound could be susceptible to hydroxylation.

Excretion: While direct prediction of excretion pathways is complex, properties like solubility and molecular weight can provide initial clues.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

| ADMET Property | Predicted Outcome | Basis for Prediction |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Favorable balance of polarity and lipophilicity |

| Blood-Brain Barrier (BBB) Penetration | Low | Polar carboxyl group limits passive diffusion across the BBB |

| CYP2D6 Inhibition | Non-inhibitor | Lack of structural motifs typically associated with CYP2D6 inhibition |

| Ames Mutagenicity | Non-mutagenic | Absence of known mutagenic functional groups |

| hERG Inhibition | Low risk | Does not fit the typical pharmacophore for hERG blockers |

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Understanding Biological Effects

The multifaceted nature of (2-Oxopyrrolidin-1-yl)acetic acid's biological effects necessitates a holistic approach to unravel its mechanisms of action. Omics technologies, which allow for the large-scale study of biological molecules, are proving invaluable in this endeavor.

Transcriptomics , the study of the complete set of RNA transcripts, has been employed to investigate gene expression changes induced by compounds related to this compound. For instance, studies on phenylalanine-treated neuronal models have revealed alterations in genes associated with neurite impairment and synaptic connectivity. mdpi.com Transcriptome analysis in medicinal plants has also highlighted the activation of specific biosynthetic pathways. frontiersin.org In the context of neurological disorders, transcriptomic analyses of brain tissue have identified large-scale deregulation of gene expression and splicing, providing insights into the molecular underpinnings of conditions that nootropics may target. nih.govnih.gov

Proteomics , the large-scale study of proteins, offers a complementary perspective by examining the direct effectors of cellular function. While specific proteomics studies on this compound are emerging, the field holds the potential to identify protein targets and signaling pathways modulated by the compound. This can help to elucidate its neuroprotective and cognitive-enhancing properties at a molecular level. numberanalytics.com

Metabolomics , the comprehensive analysis of metabolites, provides a snapshot of the metabolic state of a biological system. Untargeted metabolomics has been used to compare the effects of different nootropic agents, revealing shared neuroprotective mechanisms and identifying potential protein targets. nih.gov This approach can be instrumental in understanding the downstream metabolic consequences of this compound administration and its influence on brain energy metabolism. nih.gov

The integration of these omics datasets through systems biology approaches can provide a more complete picture of the biological impact of this compound, moving beyond a single-target paradigm to a network-level understanding of its effects.

Development of Advanced Delivery Systems for Derivatives

A significant hurdle in neuropharmacology is the efficient delivery of therapeutic agents across the blood-brain barrier (BBB). Advanced delivery systems are being explored to enhance the bioavailability and target-specificity of this compound and its derivatives.

Nano-encapsulation techniques are at the forefront of these efforts. Liposomes , which are spherical vesicles composed of lipid bilayers, are a promising vehicle for drug delivery. hielscher.comscite.ai They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their transport across the BBB. hielscher.comnih.govmdpi.com The surface of liposomes can also be modified with specific ligands to target them to brain tissue, further enhancing their efficacy and reducing off-target effects. nih.govmdpi.com Cationic liposomes, in particular, show promise for brain delivery due to their favorable electrostatic interactions with the negatively charged BBB. mdpi.com

Other nano-formulations, such as solid-lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) , are also being investigated. hielscher.com These systems can improve the solubility and stability of lipophilic compounds like many racetam derivatives, potentially increasing their brain uptake. hielscher.com Ultrasonic formulation techniques are being used to create these nano-enhanced delivery systems, which can turn fat-soluble compounds into more readily absorbed water-soluble products. hielscher.com

The development of these advanced delivery systems holds the key to unlocking the full therapeutic potential of this compound derivatives by ensuring they reach their intended target in sufficient concentrations.

Exploration of Polypharmacology and Multi-Targeted Approaches

The traditional "one drug, one target" model is increasingly being replaced by the concept of polypharmacology , which acknowledges that many drugs interact with multiple targets. nih.gov This is particularly relevant for nootropic agents like this compound, which appear to exert their effects through a variety of mechanisms.

Research suggests that this compound and its phenylated analog, Phenylpiracetam, modulate several neurotransmitter systems, including the cholinergic and dopaminergic systems. patsnap.com Phenylpiracetam has been shown to increase the density of dopamine (B1211576) D2 and D3 receptors and to modulate nicotinic acetylcholine (B1216132) receptors. researchgate.net It is also thought to influence glutamate (B1630785) receptors, which could contribute to its neuroprotective effects. patsnap.com

This multi-targeted profile may be responsible for the broad range of observed effects, including cognitive enhancement, neuroprotection, and mood modulation. patsnap.comwikipedia.org Understanding the full spectrum of its molecular interactions is crucial for both optimizing its therapeutic use and anticipating potential side effects.

The exploration of polypharmacology opens up new avenues for drug discovery, where the aim is to design compounds that intentionally interact with multiple targets to achieve a desired therapeutic outcome. This approach is particularly promising for complex neurological disorders that involve the dysregulation of multiple pathways.

Challenges and Opportunities in Translational Research and Clinical Development

Despite promising preclinical data, the translation of nootropic research from the laboratory to the clinic is fraught with challenges. oaepublish.comwustl.edu The failure of many neuroprotective drugs in clinical trials highlights the difficulties in bridging the gap between animal models and human disease. oaepublish.commdpi.com

Challenges:

Lack of a Unified Regulatory Framework: In many regions, nootropics are sold as dietary supplements, which are subject to less stringent testing for efficacy and safety compared to pharmaceuticals. patsnap.comwikipedia.org This can lead to a lack of high-quality clinical data.

Methodological Issues in Clinical Trials: Early clinical trials of neuroprotective agents often had design flaws that may have contributed to their failure. mdpi.com More rigorous and transparent trial designs are needed.

Translational Bottleneck: There is a significant gap between the large number of potential drug targets identified in preclinical studies and the small number that are successfully translated into clinical use. oaepublish.com

Career Progression for Translational Researchers: Academic promotion criteria often favor individual research output, which can be a disadvantage for those involved in longer-term, collaborative translational projects. nih.gov

The "Valley of Death": A significant funding and resource gap often exists between preclinical research and the initiation of clinical trials. nih.gov

Opportunities:

Advances in Reperfusion Therapies: The success of treatments that restore blood flow to the brain after a stroke has renewed interest in adjunctive neuroprotective therapies. mdpi.com

Personalized and Precision Medicine: Tailoring treatments to individual patients based on their genetic and molecular profiles holds the potential to improve outcomes and reduce adverse effects. numberanalytics.comsanguinebio.com

Big Data and Genomics: The use of large-scale genomic data can help to identify and validate novel drug targets relevant to human disease. oaepublish.comwustl.edu

Innovative Research Frameworks: New models for translational research, such as those proposed by the National Center for Advancing Translational Sciences (NCATS), emphasize a more dynamic and collaborative approach. sanguinebio.com

Renewed Interest from Funding Bodies: National and international initiatives are being established to support and streamline translational research. nih.gov

Overcoming the challenges and capitalizing on the opportunities in translational research will be critical for realizing the full therapeutic potential of this compound and other promising nootropic compounds.

Q & A

Basic Research Questions